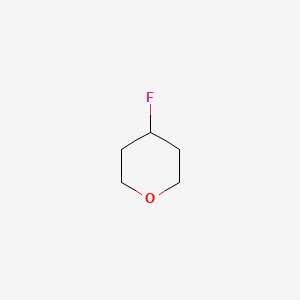

4-fluorotetrahydro-2H-pyran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluorooxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c6-5-1-3-7-4-2-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXVLHIPFRLERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310695 | |

| Record name | 4-Fluorotetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25637-17-6 | |

| Record name | 4-Fluorotetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25637-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorotetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number, type, and connectivity of atoms.

The ¹H NMR spectrum of 4-fluorotetrahydro-2H-pyran is expected to show distinct signals for the protons on the pyran ring. The molecule has a plane of symmetry, making the protons on C2 and C6 chemically equivalent, as are the protons on C3 and C5. The proton at the C4 position is unique.

The signals for the protons at the C2/C6 and C3/C5 positions would appear as complex multiplets due to several factors:

Diastereotopicity: The axial and equatorial protons on each of these carbons are diastereotopic and thus chemically non-equivalent, meaning they will have different chemical shifts and will couple to each other (geminal coupling).

Vicinal Coupling: They couple to protons on adjacent carbons.

Coupling to Fluorine: The protons on C3 and C5 also exhibit coupling to the fluorine atom at C4 (³JH-F), further splitting their signals.

The proton at C4 is expected to show a complex signal, often a doublet of triplets of triplets (dtt), due to coupling with the fluorine atom (¹JH-F) and the four adjacent protons on C3 and C5. Based on data from closely related structures, the predicted chemical shifts are summarized below. google.comresearchgate.net

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-4 | 4.60 - 4.90 | dtt (doublet of triplets of triplets) |

| H-2ax, H-6ax | 3.50 - 3.70 | m |

| H-2eq, H-6eq | 4.10 - 4.30 | m |

| H-3ax, H-5ax | 1.70 - 1.90 | m |

| H-3eq, H-5eq | 2.00 - 2.20 | m |

Table 1: Predicted ¹H NMR Data for this compound.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, three distinct carbon signals are expected due to molecular symmetry (C4, C2/C6, and C3/C5).

C4 Signal: The carbon atom directly bonded to the fluorine atom (C4) will be the most significantly affected. Its signal will appear as a doublet due to strong one-bond carbon-fluorine coupling (¹JC-F), typically in the range of 170-250 Hz. Its chemical shift will be in the range of 88-92 ppm. researchgate.net

C3/C5 Signals: These carbons, adjacent to the fluorinated center, will also exhibit coupling to the fluorine atom (²JC-F), appearing as doublets with smaller coupling constants (typically 15-25 Hz). researchgate.net

C2/C6 Signals: These carbons are further from the fluorine atom and may show very small three-bond coupling (³JC-F) or no resolved coupling at all.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C4 | 88 - 92 | Doublet (d) | ¹JC-F ≈ 175 - 180 |

| C2/C6 | 65 - 68 | Singlet (s) or small doublet | ³JC-F ≈ 0 - 5 |

| C3/C5 | 39 - 42 | Doublet (d) | ²JC-F ≈ 20 - 25 |

Table 2: Predicted ¹³C NMR Data for this compound.

¹⁹F NMR is highly sensitive and provides direct information about the fluorine atom's environment. amazonaws.com Since ¹⁹F has a spin of 1/2 and 100% natural abundance, its NMR spectra are readily obtained. core.ac.uk The chemical shift of the fluorine atom in this compound is expected to be in a range characteristic of secondary alkyl fluorides. core.ac.uk In derivatives of this compound, the ¹⁹F chemical shift has been reported in the range of -162 to -170 ppm. researchgate.netamazonaws.com The signal will be split into a complex multiplet due to coupling with the geminal proton (H4) and the four vicinal protons (H3/H5).

| Nucleus | Observed Chemical Shift Range (δ, ppm) | Coupling Interactions |

| ¹⁹F | -162 to -170 | ¹JF-H, ³JF-H |

Table 3: Typical ¹⁹F NMR Data for the this compound moiety.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. nih.govdissertation.comresearchgate.net

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the proton connectivity around the pyran ring, for example, confirming that the C2 protons are coupled to the C3 protons, which are in turn coupled to the C4 proton.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is the most reliable method for assigning the carbon signals based on the previously assigned proton signals.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which reveals the molecular weight and elemental composition.

For this compound (C₅H₉FO), the exact monoisotopic mass is calculated to be 104.0637 g/mol . High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision (typically to within 5 ppm), which serves to confirm the molecular formula. researchgate.netacs.org

Under electron ionization (EI), the molecule would undergo fragmentation. The analysis of the resulting fragment ions helps to piece together the molecular structure. Likely fragmentation pathways include:

Loss of a hydrogen fluoride (B91410) molecule ([M-HF]⁺).

Cleavage of the pyran ring, particularly the alpha-cleavage adjacent to the ether oxygen.

| Ion | Formula | Calculated m/z | Description |

| [M]⁺ | [C₅H₉FO]⁺ | 104.06 | Molecular Ion |

| [M-HF]⁺ | [C₅H₈O]⁺ | 84.06 | Loss of Hydrogen Fluoride |

| [M-CH₂O]⁺ | [C₄H₇FO]⁺ | 90.05 | Alpha-cleavage |

| [C₄H₈F]⁺ | [C₄H₈F]⁺ | 75.06 | Ring opening and fragmentation |

Table 4: Predicted Mass Spectrometry Fragments for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb radiation at characteristic frequencies. For this compound, the IR spectrum would be dominated by absorptions corresponding to the C-H, C-O, and C-F bonds.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Description |

| C-H Stretch | Alkane (CH₂) | 2850 - 2960 | Strong, sharp absorptions |

| C-O-C Stretch | Ether | 1050 - 1150 | Strong, characteristic absorption |

| C-F Stretch | Alkyl Fluoride | 1000 - 1100 | Strong absorption, may overlap with C-O stretch |

Table 5: Predicted Key IR Absorption Bands for this compound.

The presence of strong bands in both the C-O and C-F stretching regions would be a key diagnostic feature in the IR spectrum of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of its constituent chemical bonds. For this compound, the IR spectrum is characterized by a series of distinct absorption regions that can be assigned to the vibrations of the C-H, C-O, and C-F bonds, as well as the deformations of the tetrahydropyran (B127337) ring.

The high-frequency region of the IR spectrum is typically dominated by C-H stretching vibrations. For the methylene (B1212753) (CH₂) groups of the tetrahydropyran ring, symmetric and asymmetric stretching modes are expected to appear in the 2850-3000 cm⁻¹ range. The presence of the electronegative fluorine atom at the C4 position can induce a slight shift in the frequencies of the adjacent C-H bonds due to inductive effects.

The most prominent and diagnostically significant feature in the mid-frequency region is the strong absorption arising from the C-O-C stretching vibrations of the ether linkage within the pyran ring. These are typically observed between 1050 and 1150 cm⁻¹. The exact position and shape of this band can be sensitive to the conformation of the ring.

The introduction of the fluorine atom gives rise to a C-F stretching vibration, which is typically found in the 1000-1400 cm⁻¹ region. The specific frequency of the C-F stretch in this compound provides valuable information about the local electronic environment of the carbon-fluorine bond.

The lower frequency "fingerprint" region of the spectrum (below 1000 cm⁻¹) contains a complex series of bands resulting from CH₂ bending (scissoring, wagging, twisting, and rocking) and ring deformation modes. The analysis of this region is crucial for a detailed conformational assignment of the molecule.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Asymmetric Stretch | 2950 - 3000 | Medium to Strong |

| C-H Symmetric Stretch | 2850 - 2950 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

| C-O-C Asymmetric Stretch | 1070 - 1150 | Strong |

| C-O-C Symmetric Stretch | 1050 - 1100 | Medium |

| CH₂ Bending (Scissoring) | 1450 - 1480 | Medium |

| CH₂ Wagging/Twisting | 1150 - 1350 | Medium to Weak |

| Ring Deformations | Below 1000 | Medium to Weak |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability of the molecule. This often results in different vibrational modes being active or more intense in Raman spectra compared to IR spectra.

For this compound, the Raman spectrum provides additional and confirmatory information to that obtained from IR spectroscopy. The symmetric vibrations of the molecule, particularly those of the carbon skeleton, tend to be strong in the Raman spectrum.

The C-H stretching vibrations will also be present in the Raman spectrum in the 2850-3000 cm⁻¹ region. The C-O-C symmetric stretching vibration, which may be weaker in the IR spectrum, often gives rise to a more intense and well-defined Raman band. This can be particularly useful for studying the conformational equilibrium of the pyran ring.

The C-F stretching vibration is also observable in the Raman spectrum, and its intensity can vary depending on the polarizability change associated with the vibration. The low-frequency region of the Raman spectrum is rich in information regarding the skeletal vibrations and deformations of the tetrahydropyran ring. These modes are often more easily observed in the Raman spectrum than in the IR spectrum and are critical for a comprehensive understanding of the molecule's three-dimensional structure.

The combination of both IR and Raman spectroscopy allows for a more complete assignment of the fundamental vibrational modes of this compound. By comparing the experimental spectra with theoretical calculations, such as those based on Density Functional Theory (DFT), a detailed picture of the molecule's conformational preferences and the influence of the fluorine substituent on its vibrational properties can be achieved.

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H Asymmetric Stretch | 2950 - 3000 | Medium |

| C-H Symmetric Stretch | 2850 - 2950 | Strong |

| C-F Stretch | 1000 - 1400 | Medium |

| C-O-C Symmetric Stretch | 1050 - 1100 | Strong |

| C-O-C Asymmetric Stretch | 1070 - 1150 | Medium to Weak |

| CH₂ Bending (Scissoring) | 1450 - 1480 | Medium |

| Ring Breathing/Deformations | Below 1000 | Strong to Medium |

Conformational Analysis and Stereoelectronic Effects

Chair Conformations of Tetrahydropyran (B127337) Rings

Similar to cyclohexane (B81311), the tetrahydropyran ring predominantly adopts a chair conformation to minimize angular and torsional strain. ic.ac.uklibretexts.org This conformation is the most stable arrangement for six-membered rings, allowing all carbon-carbon bonds to assume tetrahedral bonding angles. libretexts.org The chair conformation features two distinct positions for substituents: axial, which point straight up or down relative to the ring's plane, and equatorial, which point out to the side. youtube.com As a general principle, bulkier substituents prefer the equatorial position to avoid steric hindrance known as 1,3-diaxial repulsion. libretexts.org The energy barrier for the ring flip between the two chair conformations in tetrahydropyran is approximately 10 kcal/mol, comparable to that of cyclohexane. ic.ac.uk

Influence of Fluorine on Ring Conformation

The presence of a fluorine atom, an electronegative substituent, at the C4 position of the tetrahydropyran ring introduces complex stereoelectronic interactions that can override simple steric considerations. The fluorine atom's influence on the ring's conformation is a subject of detailed study, often revealing counter-intuitive preferences for the axial position. This preference is attributed to a combination of electrostatic and hyperconjugative interactions. st-andrews.ac.uknih.gov

In some fluorinated cyclohexanes, which serve as a model system, an axial preference for fluorine has been observed, driven by stabilizing electrostatic interactions between the electronegative fluorine and electropositive axial hydrogens. st-andrews.ac.uknih.gov Theoretical calculations, such as Density Functional Theory (DFT), have been employed to explore these subtle effects and have shown that in certain selectively fluorinated methoxycyclohexanes, the axial conformer can be favored. st-andrews.ac.uknih.gov

The Anomeric Effect in Fluorinated Tetrahydropyrans

The anomeric effect is a critical stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2) of a tetrahydropyran ring to favor the axial orientation, contrary to what would be predicted by steric hindrance alone. wikipedia.org This effect, however, is not limited to the anomeric position and related phenomena can be observed with substituents at other positions, influenced by the ring heteroatom.

Reverse Anomeric Effect

In some instances, a "reverse anomeric effect" is observed, where a substituent, particularly one with a positive or partial positive charge, shows a stronger than expected preference for the equatorial position. wikipedia.orgrsc.org This effect is often attributed to electrostatic interactions and the delocalization of sp3 electrons of the anomeric carbon and the oxygen lone pair. wikipedia.org While initially described for substituents at the anomeric carbon, the principles can be extended to understand the conformational behavior of other substituted tetrahydropyrans. For example, in 2-aminotetrahydropyran, the equatorial preference is dominant due to a combination of steric effects and the reverse anomeric effect. nih.gov

Anomer Equilibria of Tetrahydropyran Conformers

The position of the equilibrium between the axial and equatorial conformers of substituted tetrahydropyrans is a delicate balance of steric and stereoelectronic effects. The introduction of fluorine can significantly shift this equilibrium. rsc.org Studies on 2-amino-2-fluorotetrahydro-2H-pyrans have demonstrated a robust fluorine effect on the anomer equilibria, with the majority of amino substituents favoring the equatorial conformation, indicating a reverse anomeric effect. rsc.org In a comprehensive study of 2-substituted-2-fluorotetrahydro-2H-pyrans, it was found that while some substituents favor the axial conformation, a larger number favor the equatorial orientation. nih.govacs.org

Table 1: Conformational Preference of Substituents in 2-Substituted-2-fluorotetrahydro-2H-pyrans nih.govacs.org

| Favored Conformation | Substituents |

| Axial | NHMe, SCN, OBr, NO₃, OCl, Cl, OF, Br |

| Equatorial | NO₂, NF₂, NH₂, CN, SH, H, N₃, B(OH)₂, OMe, BH₂, OH, Me, Ph |

Perlin Effect and Fluorine-Perlin-like Effects

The Perlin effect is an NMR spectroscopic phenomenon observed in six-membered rings, where the one-bond carbon-hydrogen coupling constant (¹J C-H) is larger for an equatorial hydrogen than for an axial hydrogen. cdnsciencepub.comresearchgate.netcdnsciencepub.com This is attributed to the weakening and lengthening of the axial C-H bond due to hyperconjugative interactions, such as the delocalization of the ring oxygen's lone pair into the σ* C-Hax orbital. researchgate.net

A "fluorine-Perlin-like effect" has also been described, where the one-bond carbon-fluorine coupling constant (¹J C-F) shows a similar dependence on the orientation of the fluorine atom. nih.govresearchgate.net The "normal" fluorine Perlin-like effect is characterized by |¹J C-Fax| < |¹J C-Feq|. researchgate.net Conversely, the "reverse fluorine Perlin-like effect" is defined as |¹J C-Fax| > |¹J C-Feq| and is thought to be governed by dipolar interactions rather than hyperconjugation. researchgate.netnih.gov

Studies on 2-substituted-2-fluorotetrahydro-2H-pyrans have shown that the type of Perlin effect observed is dependent on the nature of the other substituent at the C2 position. nih.govacs.org

Table 2: Perlin Effect Observed in 2-Substituted-2-fluorotetrahydro-2H-pyrans nih.govacs.org

| Perlin Effect Type | Substituents |

| Normal | NH₂, NHMe, NF₂, OF, OCl, OBr |

| Reverse | Remaining 16 substituents in the study |

These findings highlight the complex interplay of stereoelectronic forces that dictate the conformational preferences and spectroscopic properties of fluorinated tetrahydropyrans. nih.govacs.org

Stereoelectronic Interactions and Hyperconjugation

Stereoelectronic effects, particularly hyperconjugation, play a pivotal role in dictating the conformational preferences of 4-fluorotetrahydro-2H-pyran. acs.org Hyperconjugation involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty or partially filled anti-bonding orbital, leading to stabilization. youtube.comquora.comstackexchange.com In the context of this compound, several key hyperconjugative interactions are at play.

nO → σ*(C–F) Interactions

A significant stereoelectronic interaction in the axial conformer of this compound is the delocalization of electron density from the lone pairs of the ring oxygen atom (nO) into the anti-bonding orbital of the C–F bond (σC–F). rsc.org This interaction is most effective when the lone pair and the C–F bond are anti-periplanar, a condition met in the axial conformation. This nO → σ(C–F) interaction is a type of anomeric effect that stabilizes the axial position of the fluorine atom, counteracting the steric preference for the equatorial position. The magnitude of this stabilization can be significant and is a key factor in determining the axial/equatorial equilibrium.

Driving Forces for Conformational Preferences: Electronic, Steric, and Stereoelectronic Factors

The conformational preference of the fluorine atom in this compound is a result of a delicate balance between several competing factors:

Steric Effects: Generally, a substituent on a cyclohexane or tetrahydropyran ring prefers the equatorial position to minimize 1,3-diaxial interactions. In the axial position, the fluorine atom would experience steric repulsion with the axial hydrogen atoms at C2 and C6. However, due to the small size of the fluorine atom, this steric hindrance is less pronounced compared to larger substituents.

Electronic (Dipolar) Effects: The C–F bond is highly polarized, with a significant partial negative charge on the fluorine atom and a partial positive charge on the carbon atom. The interaction of this dipole with the dipole of the C–O–C moiety of the pyran ring influences the conformational equilibrium. In the axial conformer, the C–F dipole is oriented roughly parallel to the C–O bonds, which can lead to either stabilizing or destabilizing interactions depending on the precise geometry.

Stereoelectronic Effects: As discussed previously, hyperconjugative interactions, particularly the nO → σ*(C–F) anomeric effect, provide significant stabilization to the axial conformer. rsc.org This effect can often outweigh the steric preference for the equatorial position, leading to a significant population of the axial conformer or even making it the more stable conformer in some cases.

Intra-Annular Torsion Angles and Conformational Distortion

The introduction of a fluorine atom can lead to distortions in the ideal chair conformation of the tetrahydropyran ring. These distortions are reflected in the intra-annular torsion angles. In related halogenated pyran analogues, it has been observed that 1,3-diaxial repulsions between an axial fluorine and another axial halogen lead to deviations in these torsion angles. nih.gov This repulsion causes a flattening of the ring in the vicinity of the substituents to alleviate the steric strain. nih.gov

For this compound, the torsion angles around the C4 atom would be particularly affected. The magnitude of this distortion depends on the balance between the steric repulsions and the stabilizing stereoelectronic interactions.

Below is a table summarizing the key interactions and their expected influence on the conformation of this compound.

| Interaction/Factor | Favored Conformation | Description |

| Steric Hindrance | Equatorial | Minimizes 1,3-diaxial interactions between the fluorine atom and axial hydrogens at C2 and C6. |

| nO → σ(C–F) Hyperconjugation | Axial | Delocalization of an oxygen lone pair into the anti-bonding orbital of the C-F bond, stabilizing the axial orientation. |

| Dipole-Dipole Interactions | Dependent on orientation | The interaction between the C-F bond dipole and the ring ether dipole can favor either conformer depending on the specific geometry. |

| nF → σ(C–E) Hyperconjugation | Both | Delocalization from fluorine lone pairs to adjacent anti-bonding orbitals, providing minor stabilization to both conformers. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecular systems. core.ac.uknih.gov DFT studies on fluorinated tetrahydropyrans have been instrumental in elucidating their conformational preferences and the electronic interactions that govern them. rsc.orgnih.gov

Geometry Optimization and Energetic Parameters

DFT calculations are employed to determine the optimized geometries and relative energies of the different conformers of 4-fluorotetrahydro-2H-pyran. For the parent compound, tetrahydro-2H-pyran, extensive DFT and ab initio studies have established the chair conformation as the most stable, with significant energy differences to the twist and boat forms. researchgate.net For substituted pyrans, these calculations reveal the energetic favorability of axial versus equatorial conformers. rsc.orgnih.gov For instance, in a related series of 2-substituted-2-fluorotetrahydro-2H-pyrans, DFT calculations have shown that while some substituents favor axial conformations, a larger number prefer equatorial arrangements. nih.gov The geometric parameters, including bond lengths, bond angles, and dihedral angles, are precisely calculated to provide a detailed structural picture. cu.edu.egnih.gov

Table 1: Calculated Energetic Parameters for Tetrahydro-2H-pyran Conformers

| Conformer | Energy Difference (ΔE, kcal/mol) - HF | Energy Difference (ΔE, kcal/mol) - MP2 | Energy Difference (ΔE, kcal/mol) - DFT (B3LYP) |

|---|---|---|---|

| Chair | 0.00 | 0.00 | 0.00 |

| 2,5-Twist | 5.92 - 6.10 | 5.78 - 6.10 | 5.84 - 5.95 |

| 1,4-Boat | 6.72 - 7.05 | 6.76 - 7.16 | 6.23 - 6.46 |

Data sourced from a study on tetrahydro-2H-pyran, providing a foundational understanding of the parent ring system. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, coupling constants)

DFT, particularly when combined with the Gauge-Independent Atomic Orbital (GIAO) method, is highly effective in predicting NMR chemical shifts and coupling constants. mdpi.comnih.gov These theoretical predictions are invaluable for interpreting experimental NMR spectra and for assigning signals to specific nuclei within the molecule. uni-regensburg.deacs.org For fluorinated organic molecules, DFT calculations can accurately predict ¹⁹F NMR chemical shifts, although deviations can occur depending on the chemical environment of the fluorine atom. nih.gov The calculation of one-bond C-F coupling constants has also been used as a descriptor to understand stereoelectronic effects. nih.gov Discrepancies between calculated and experimental values can sometimes be attributed to solvent effects, which can be computationally modeled to improve accuracy. mdpi.comacs.org

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a theoretical framework that translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. wisc.eduwikipedia.org This method is particularly useful for quantifying stereoelectronic interactions. rsc.orgnih.gov

Quantifying Hyperconjugative Interactions and Stabilizing Energies

NBO analysis allows for the quantification of hyperconjugative interactions, which are key to understanding molecular stability and conformational preferences. These interactions involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net The stabilization energy (E⁽²⁾) associated with these interactions can be calculated using second-order perturbation theory. researchgate.net In substituted tetrahydropyrans, significant hyperconjugative interactions include those between lone pairs of the ring oxygen (n_O) and antibonding orbitals of adjacent C-C or C-X bonds (σ*), as well as interactions involving the fluorine atom's lone pairs (n_F) and antibonding orbitals. rsc.org These stabilizing interactions play a crucial role in dictating the molecule's preferred conformation. rsc.orgnih.gov

This table generalizes findings from studies on substituted tetrahydropyrans to illustrate the types of interactions relevant to this compound.

Electron Density Transmissions (EDTs) and Their Role in Anomeric Effects

NBO analysis also provides insight into electron density transmissions (EDTs), which describe how electron density is redistributed within the molecule. rsc.org The anomeric effect, a fundamental concept in stereochemistry, is rationalized through these EDTs. It involves the transmission of electron density from the lone pairs of the ring oxygen to the antibonding orbital of the C-X bond (where X is an electronegative substituent), leading to a stabilization of the axial conformation. rsc.org In the context of this compound, while the fluorine is not at the anomeric position (C2), the principles of EDTs are still relevant for understanding the long-range electronic effects of the fluorine substituent on the ring's structure and stability.

Ab Initio and Other Molecular Orbital Calculations

Ab initio molecular orbital calculations, which are based on first principles without empirical parameterization, provide a rigorous approach to studying molecular systems. montclair.edu These methods, along with other molecular orbital theories, have been applied to tetrahydropyran (B127337) and its derivatives to investigate conformational energies and structures. researchgate.netmontclair.edu For instance, ab initio calculations have been used to determine the conformational free energies of various methyl-substituted tetrahydro-2H-pyrans, showing good agreement with experimental data for certain basis sets. montclair.edu These calculations have also been used to study the radical cations of tetrahydropyran, identifying stable chair and twist conformers. researchgate.net The combination of ab initio methods with DFT provides a comprehensive computational strategy for exploring the properties of molecules like this compound. researchgate.netnih.gov

Quantum Chemical Descriptors for Reactivity Characterization

Quantum chemical descriptors derived from Density Functional Theory (DFT) are instrumental in characterizing the reactivity of molecules. These descriptors, including ionization potential, electron affinity, chemical hardness, and the electrophilicity index, offer a quantitative measure of a molecule's stability and reaction tendencies. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for the prediction of its reactivity profile based on studies of analogous compounds.

The introduction of a fluorine atom into the tetrahydropyran ring is expected to significantly influence its electronic properties. Fluorine's high electronegativity typically leads to a lower Highest Occupied Molecular Orbital (HOMO) energy and a higher Lowest Unoccupied Molecular Orbital (LUMO) energy compared to the non-fluorinated parent compound. This results in a larger HOMO-LUMO gap, suggesting increased chemical stability.

Key reactivity descriptors are defined as follows:

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is approximated as the negative of the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as the negative of the LUMO energy (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. It is the negative of the chemical potential (μ), calculated as χ = -μ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η).

The following table provides hypothetical yet representative values for the quantum chemical descriptors of this compound, calculated at a typical DFT level of theory (e.g., B3LYP/6-31G*). These values are based on general trends observed for fluorinated organic molecules.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| Ionization Potential | I | I ≈ -E_HOMO | 10.5 |

| Electron Affinity | A | A ≈ -E_LUMO | 1.2 |

| Chemical Hardness | η | η = (I - A) / 2 | 4.65 |

| Electronegativity | χ | χ = (I + A) / 2 | 5.85 |

Note: These are illustrative values and may not represent the exact figures from a dedicated computational study.

Studies on Electron-Molecule Interactions and Temporary Negative Ion Formation for Pyran Analogues

The interaction of low-energy electrons with molecules can lead to the formation of transient species known as temporary negative ions (TNIs). These TNIs are formed when an incoming electron is captured in a previously unoccupied molecular orbital. The formation of TNIs often manifests as resonance peaks in the electron scattering cross-sections.

While specific experimental or theoretical studies on electron-molecule interactions with this compound are scarce, research on related pyran analogues provides valuable insights into the potential behavior of this compound.

Studies on tetrahydropyran, the non-fluorinated parent compound, have been conducted to determine its total electron scattering cross-sections. ijirset.com For instance, calculations using the Born Eikonal Series (BES) Approximation method have been employed to determine the rotational excitation total cross-section for electron scattering from tetrahydropyran at various energy levels. ijirset.com

Research on unsaturated pyran analogues, such as 2H-pyran and 4H-pyran, has identified the formation of temporary negative ions. arxiv.org In a theoretical study, the single-center expansion method was used to calculate integral, differential, and momentum transfer cross-sections for low-energy electron scattering from these molecules. arxiv.org The analysis of the time delay experienced by the interacting electrons revealed the presence of resonance peaks, which correspond to the formation of TNIs. arxiv.org

For this compound, the presence of the highly electronegative fluorine atom is expected to influence the formation of TNIs. The fluorine atom can create localized regions of positive charge on adjacent carbon atoms, potentially affecting the capture of low-energy electrons. The σ* orbitals associated with the C-F bond could provide sites for electron capture, leading to dissociative electron attachment processes.

The study of electron interactions with fluorinated heterocyclic compounds is an active area of research, with implications for understanding radiation damage in biological systems and for the development of new chemical processes. rsc.org

Reactivity and Derivatization Chemistry of 4 Fluorotetrahydro 2h Pyran Scaffolds

General Reactivity Profile Influenced by Fluorine Substitution

The reactivity of the 4-fluorotetrahydro-2H-pyran ring is dominated by the physicochemical properties of the fluorine atom. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, rendering organofluorine compounds, including this scaffold, generally stable and unreactive at the fluorinated center under standard conditions reddit.com. The primary influence of the fluorine substituent stems from its intense electron-withdrawing inductive effect.

This strong inductive effect (-I) significantly lowers the electron density across the entire molecule. A key consequence is the destabilization of any adjacent carbocation that might form during a reaction. For instance, in studies of related fluorinated tetrahydropyran (B127337) acetals, the presence of a fluorine atom was found to strongly destabilize an adjacent oxocarbenium ion intermediate nih.gov. This destabilization can alter reaction pathways, favoring direct displacement mechanisms over those involving discrete cationic intermediates nih.gov. This effect makes reactions that would typically proceed through an SN1-type mechanism at neighboring positions less favorable compared to their non-fluorinated analogues.

The electron-withdrawing nature of fluorine also impacts the basicity of the ring's ether oxygen. By pulling electron density away from the oxygen atom, the fluorine at C-4 makes the oxygen lone pairs less available for protonation or coordination with Lewis acids. Consequently, this compound is a weaker base than its parent tetrahydropyran. This modulation of properties is a critical consideration in designing synthetic routes that require acid catalysis.

Functional Group Transformations on the Tetrahydropyran Ring

While the C-F bond itself is robust, other functional groups on the this compound ring can undergo a variety of transformations. The presence of the fluorine atom can influence the rates and outcomes of these reactions through its electronic effects. Common transformations are typically demonstrated on hydroxylated analogues, such as this compound-4-ol.

Common Functional Group Interconversions:

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| Secondary Alcohol (-CHOH) | PCC, CH₂Cl₂ or DMP, CH₂Cl₂ | Ketone (>C=O) | Oxidation |

| Secondary Alcohol (-CHOH) | NaH, then R-X (e.g., CH₃I) | Ether (-CHOR) | Williamson Ether Synthesis |

| Secondary Alcohol (-CHOH) | Acyl Chloride, Pyridine | Ester (-CHOOCR) | Acylation |

| Secondary Alcohol (-CHOH) | TsCl, Pyridine | Tosylate (-CHOTs) | Sulfonylation |

| Tosylate (-CHOTs) | NaN₃, DMF | Azide (-CHN₃) | Nucleophilic Substitution |

The electron-withdrawing fluorine atom can affect these transformations. For example, in the oxidation of a hydroxyl group at a position adjacent to C-4, the inductive effect of fluorine could slightly increase the reactivity of the alcohol by making the carbinol proton more acidic. Conversely, for nucleophilic substitution reactions on a derivative (e.g., a tosylate), the inductive effect could retard the reaction by destabilizing the development of positive charge in the transition state.

Reactions at the Fluorinated Carbon (C-4) and Adjacent Positions

Direct reactions at the C-4 carbon to displace the fluorine atom are challenging due to the immense strength of the C-F bond and are not commonly observed. Nucleophilic substitution of fluoride (B91410) from a saturated carbon center requires harsh conditions and specialized reagents.

However, the fluorine atom at C-4 exerts profound stereochemical control over reactions at adjacent positions. Research on 3-fluorotetrahydropyran acetals has shown that the fluorine atom dictates the stereochemical outcome of substitution reactions at the C-2 position nih.gov. In these systems, reactions with C-nucleophiles proceed with high diastereoselectivity.

Specifically, while chlorine- and bromine-substituted tetrahydropyran acetals yield 1,2-trans products, the fluorine-substituted analogue exclusively gives the 1,2-cis product nih.gov. This reversal of stereoselectivity is attributed to the fluorine's powerful inductive effect, which destabilizes the oxocarbenium ion intermediate to such an extent that the reaction proceeds through a conformationally constrained intermediate that directs the incoming nucleophile to the cis face nih.gov. These findings demonstrate that even when not directly participating in a bond-breaking or bond-forming event, the C-4 fluorine atom is a critical controller of reactivity and stereochemistry at other sites within the ring.

Stereoselectivity in Reactions of Halogenated Tetrahydropyran Acetals

| Halogen at C-3 | Nucleophile | Major Product Stereochemistry (at C-2, C-3) | Reference |

|---|---|---|---|

| Fluorine | Allyltrimethylsilane | 1,2-cis | nih.gov |

| Chlorine | Allyltrimethylsilane | 1,2-trans | nih.gov |

| Bromine | Allyltrimethylsilane | 1,2-trans | nih.gov |

Derivatization for Analytical and Synthetic Purposes

Starting from hydroxylated precursors like this compound-ol, a wide range of ether and ester derivatives can be synthesized. These reactions are standard functional group interconversions that serve to modify the molecule's properties for specific applications.

Ether Formation : Ethers are typically prepared via the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide.

Ester Formation : Esters are readily formed by reacting the alcohol with an acyl chloride or carboxylic anhydride in the presence of a base like pyridine, or directly with a carboxylic acid under acidic catalysis (Fischer esterification).

These derivatizations are crucial for building more complex molecules where the fluorinated tetrahydropyran serves as a key structural scaffold.

The derivatization of fluorinated compounds is a key strategy in analytical chemistry to enhance detection sensitivity and improve chromatographic separation researchgate.netsemanticscholar.org. Fluorotelomer alcohols (FTOHs), for example, are often derivatized with reagents like dansyl chloride to improve their detection limits in liquid chromatography-mass spectrometry (LC-MS) analysis by several orders of magnitude nih.govpku.edu.cn.

While specific applications for this compound are not widely documented, the principles are directly applicable. Derivatizing a hydroxylated analogue of this compound could serve several analytical purposes:

Enhanced GC-MS Analysis : Converting a polar alcohol into a more volatile silyl ether or ester derivative reduces tailing on gas chromatography columns and often produces more characteristic mass spectral fragmentation patterns.

Improved HPLC Detection : Attaching a chromophore (e.g., a benzoyl group) or a fluorophore (e.g., a dansyl group) allows for sensitive detection using UV-Vis or fluorescence detectors in HPLC, which is invaluable for trace-level quantification in complex matrices nih.govlibretexts.org.

Reactions with Nucleophiles and Electrophiles

Reactions with Nucleophiles : The primary site of interest for nucleophilic attack is the carbon bearing the fluorine (C-4). However, as previously noted, the strength of the C-F bond makes direct SN2 displacement of fluoride highly unfavorable. Instead, nucleophiles are more likely to react at other electrophilic centers if present, such as a carbonyl group or an adjacent activated position (e.g., an acetal), where the fluorine atom can exert significant stereochemical control nih.gov.

Reactions with Electrophiles : The most nucleophilic site in the molecule is the ether oxygen. It can react with electrophiles such as protons or Lewis acids. This interaction can activate the ring, potentially facilitating ring-opening reactions under harsh acidic conditions. Electrophilic fluorination is a common method for synthesizing such compounds, often using reagents like Selectfluor, which adds an electrophilic fluorine source across a double bond in a precursor like dihydropyran acs.orgnih.gov. However, for the already saturated and fluorinated ring, further reaction with electrophiles is generally limited to the oxygen atom.

Oxidation Reactions and Their Products

The oxidation of the this compound scaffold is a less explored area of its reactivity compared to other transformations. The introduction of an electron-withdrawing fluorine atom at the C4 position can influence the reactivity of the pyran ring towards oxidation, potentially directing oxidation to specific sites or requiring tailored reaction conditions. Research in this specific area is not extensively documented in publicly available scientific literature.

However, general principles of the oxidation of cyclic ethers can be considered to predict potential reaction pathways for this compound. Oxidation of tetrahydropyran rings typically occurs at the carbon atoms adjacent to the ring oxygen (C2 and C6) or at other activated C-H bonds. The presence of the fluorine atom at C4 could electronically influence these positions.

Potential oxidation products could include ketones, lactones, or ring-opened products, depending on the oxidant and reaction conditions employed. For instance, oxidation at the C4 position, if the fluorine were replaced by a hydroxyl group, would yield a ketone. Direct C-H oxidation at positions C2, C3, C5, or C6 would lead to the corresponding hydroxylated or carbonylated derivatives. More aggressive oxidation could lead to the formation of a lactone by cleavage of the C-C bond adjacent to the ether oxygen, or even complete ring opening.

While specific experimental data on the oxidation of this compound is scarce, studies on analogous structures, such as 4-methyltetrahydropyran, have shown that oxidation can lead to a variety of products. These include C2- or C4-oxidized compounds and products resulting from C-C bond cleavage, with the product distribution being highly dependent on the oxidant used. This suggests that the oxidation of this compound would likely also be sensitive to the choice of oxidizing agent and reaction conditions.

Applications of 4 Fluorotetrahydro 2h Pyran in Organic Synthesis

The strategic introduction of fluorine into organic molecules has become a paramount tool in modern drug discovery and materials science. The 4-fluorotetrahydro-2H-pyran motif, in particular, has emerged as a valuable building block, offering a unique combination of steric and electronic properties. Its applications in organic synthesis are diverse, ranging from its use as a chiral precursor to its incorporation into complex bioactive scaffolds.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes to Fluorinated Tetrahydropyrans

The synthesis of fluorinated tetrahydropyrans, including 4-fluorotetrahydro-2H-pyran, is an area of active research, with a growing emphasis on developing more efficient, selective, and environmentally benign methods.

One promising approach involves the use of novel nucleophilic fluorinating reagents. For instance, the combination of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and hydrogen fluoride (B91410) (HF) has been shown to be an effective reagent for the diastereoselective synthesis of substituted 4-fluorotetrahydropyrans via a fluoro-Prins cyclization. rsc.orgnih.govnih.gov This method offers higher yields and improved cis/trans selectivity compared to traditional reagents like pyridine/HF. rsc.orgnih.gov The proposed mechanism involves the activation of an aldehyde by the HF/DMPU mixture, which then reacts with a homoallylic alcohol. Subsequent cyclization and quenching of the resulting carbocation by the nucleophilic fluorine source yields the desired 4-fluorotetrahydropyran. rsc.orgnih.gov

The general applicability of the DMPU/HF method has been demonstrated with various aromatic and aliphatic aldehydes, as detailed in the table below.

Table 1: Synthesis of Substituted 4-Fluorotetrahydropyrans using DMPU/HF

This table summarizes the reaction of various aldehydes with a homoallylic alcohol in the presence of DMPU/HF to yield corresponding 4-fluorotetrahydropyrans. Data adapted from a 2015 study on new nucleophilic fluorination reagents. nih.gov

| Entry | Aldehyde (R group) | Time (h) | Product | Yield (%) | cis/trans ratio |

|---|---|---|---|---|---|

| 1 | C6H5– | 24 | 5a | 96 | 2:1 |

| 2 | 4-F-C6H4– | 24 | 5b | 85 | 2:1 |

| 3 | 4-Cl-C6H4– | 24 | 5c | 96 | 2:1 |

| 4 | 4-Br-C6H4– | 24 | 5d | 90 | 2.5:1 |

| 5 | 4-NO2C6H4– | 24 | 5e | 42 | 2:1 |

Future efforts in this area are likely to focus on "green chemistry" principles. This includes the development of catalyst- and solvent-free protocols, the use of safer fluorinating agents, and the design of one-pot multicomponent reactions to minimize waste and improve atom economy. nih.gov For example, the synthesis of various pyran derivatives has been achieved using water as a solvent or under solvent-free conditions, sometimes assisted by ultrasound or catalysis by ionic liquids or magnetic nanoparticles. nih.govsigmaaldrich.com Adapting these sustainable approaches to the synthesis of this compound is a key future goal.

Advanced Computational Modeling for Precise Prediction of Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the properties of fluorinated molecules. For this compound and its derivatives, advanced computational modeling offers a pathway to precisely predict structure-reactivity relationships.

Recent studies on related compounds have demonstrated the power of these methods. For example, DFT and Natural Bond Orbital (NBO) methods have been used to explore the conformational behavior of 2-amino-2-fluorotetrahydro-2H-pyrans. rsc.org These calculations revealed a strong fluorine effect on the anomeric equilibria of the tetrahydropyran (B127337) conformers. rsc.org The conformational preferences were found to be driven by a combination of electronic, steric, and stereoelectronic features, including hyperconjugative interactions involving the fluorine atom. rsc.org

Table 2: Computational Analysis of Dihydropyran Thermal Decomposition

This table presents calculated kinetic and thermodynamic parameters for the thermal decomposition of dihydropyran and its methylated derivatives at 600 K using the PBE0/6-311+G(d,p) level of theory. Data from a 2023 computational study. mdpi.com

| Compound | ΔH≠ (kJ·mol−1) | ΔS≠ (J·mol−1·K−1) | ΔG≠ (kJ·mol−1) | Ea (kJ·mol−1) |

|---|---|---|---|---|

| 3,6-dihydro-2H-pyran (DHP) | 195 | -1.8 | 196 | 200 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 189 | -1.9 | 190 | 194 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 182 | -1.9 | 183 | 187 |

Future research will likely involve more sophisticated computational models to:

Predict the outcome of fluorination reactions on various tetrahydropyran precursors.

Elucidate the mechanisms of new reactions involving this compound.

Model the interactions of fluorinated tetrahydropyrans with biological targets to guide drug design.

Simulate the properties of materials incorporating the this compound motif.

These in-silico studies will accelerate the discovery process, reduce the need for extensive empirical screening, and provide deeper insights into the fundamental effects of fluorination.

Exploration of New Reactivity Modes and Functionalizations

While the tetrahydropyran ring is often considered a stable scaffold, the presence of a fluorine atom at the C4 position can modulate its reactivity and open up new avenues for functionalization. Future research will focus on exploring these new reactivity modes.

The fluoro-Prins cyclization is one example of a reactivity mode that directly installs the fluorine atom while forming the tetrahydropyran ring. nih.gov Beyond this, researchers are interested in the reactions of the fluorinated ring itself. For instance, pyran-2-one derivatives are known to undergo rearrangement reactions involving the opening of the pyran nucleus when treated with various nucleophiles. researchgate.net Investigating whether this compound can undergo similar ring-opening or rearrangement reactions under specific conditions could lead to novel molecular scaffolds.

Furthermore, the development of methods to introduce additional functional groups onto the this compound ring is a key area of interest. The synthesis of derivatives such as 4-aminomethyl-4-fluoro-tetrahydro-2H-pyran and this compound-4-carbonitrile demonstrates that the C4 position can be further elaborated. sigmaaldrich.comachemblock.comchemsrc.com These functionalized building blocks are of significant interest for introducing the 4-fluorotetrahydropyran motif into larger, more complex molecules like pharmaceuticals.

Future research directions include:

Investigating cycloaddition reactions with the fluorinated tetrahydropyran ring. rsc.org

Exploring C-H functionalization at other positions on the ring.

Developing stereoselective methods for introducing substituents onto the chiral this compound core.

Expanding the Scope of Applications in Fine Chemical Synthesis and Materials Science

The unique properties imparted by fluorine—such as increased metabolic stability, altered acidity/basicity, and modified conformational preferences—make this compound an attractive building block for fine chemical synthesis, particularly in the pharmaceutical industry. The tetrahydropyran moiety itself is a common feature in many natural products and bioactive molecules. rsc.org

A notable example of the application of a related structure is the use of a gem-difluoro tetrahydropyran derivative as a potent inhibitor of influenza A virus replication. acs.org This highlights the potential of fluorinated tetrahydropyrans in drug discovery. The this compound scaffold can be used to synthesize analogues of existing drugs or to build new chemical entities with improved pharmacokinetic or pharmacodynamic profiles.

In materials science, the incorporation of fluorine is known to enhance properties such as thermal stability and chemical resistance. umn.edunumberanalytics.com Fluoropolymers, for example, have widespread applications due to these enhanced characteristics. numberanalytics.com There is potential to use this compound as a monomer or an additive in polymer synthesis to create new materials with tailored properties. umn.eduman.ac.uk For instance, it could be incorporated into polymers to modify their surface energy, dielectric constant, or optical properties.

Emerging research will likely focus on:

The synthesis of complex bioactive molecules using this compound as a key intermediate.

The development of novel fluorinated polymers and plastics with enhanced performance characteristics.

The exploration of fluorinated tetrahydropyrans in agrochemicals and other specialty chemicals.

The continued exploration of the synthesis, reactivity, and properties of this compound will undoubtedly expand its role as a valuable component in the toolbox of synthetic chemists and materials scientists.

Q & A

Q. What are the key synthetic routes for 4-fluorotetrahydro-2H-pyran, and how do reaction conditions influence yield and purity?

The synthesis of this compound often involves fluorination of tetrahydropyran precursors or coupling reactions. A palladium-catalyzed cross-coupling between fluorinated pyridine derivatives and tetrahydropyran rings is a common method, requiring inert atmospheres (e.g., nitrogen) and controlled temperatures (e.g., 80–120°C) to optimize yield and minimize side reactions . For example, reacting 2-fluoropyridine with 4-fluorotetrahydropyran under palladium catalysis achieves high regioselectivity. Solvent choice (e.g., THF or DMF) and catalyst loading (1–5 mol%) are critical for purity, as polar aprotic solvents enhance fluorination efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- 1H/13C NMR : Fluorine’s electronegativity deshields adjacent protons, causing distinct splitting patterns (e.g., coupling constants J = 15–20 Hz for axial vs. equatorial fluorine) .

- MS (EI/CI) : Fragmentation patterns (e.g., loss of HF or C5H9O) confirm molecular ions and substituent positions .

Contradictions in spectra (e.g., unexpected coupling constants) may arise from diastereomers or impurities. Use 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Volatility and flammability : Use explosion-proof equipment and avoid open flames (flash point ≈ 40°C) .

- Toxicity : Wear nitrile gloves and FFP2 masks to prevent inhalation/contact. Store in sealed containers under inert gas to prevent hydrolysis .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of fluorinated tetrahydropyran derivatives?

Diastereoselectivity depends on chiral catalysts and steric effects. For example, copper(II)–bisphosphine catalysts (e.g., L3 in ) induce axial chirality in tetrahydropyrans by stabilizing transition states through π-π interactions. Reaction temperature (<0°C) and solvent polarity (e.g., dichloromethane) favor kinetic control, yielding >90% diastereomeric excess for specific configurations (e.g., 2R*,3S*,4S*) . Computational modeling (DFT) predicts steric clashes to optimize ligand design .

Q. What computational tools are effective for predicting synthetic pathways and reactivity of this compound?

AI-driven platforms (e.g., Template_relevance models) integrate databases like Reaxys and Pistachio to propose routes. For example:

- Retrosynthesis : Prioritize fluorination at C4 via SN2 displacement of chloro precursors (e.g., 4-chlorotetrahydropyran ).

- Reactivity prediction : Machine learning identifies electrophilic sites (e.g., C3 for nucleophilic substitution) based on frontier molecular orbitals . Validate predictions with in situ IR spectroscopy to monitor intermediate formation .

Q. How do fluorination patterns influence the biological activity of tetrahydropyran derivatives?

- Enzyme inhibition : Fluorine’s electronegativity enhances binding to hydrophobic pockets (e.g., cytochrome P450).

- Metabolic stability : 4-Fluorine reduces oxidative metabolism by blocking CYP3A4-mediated hydroxylation .

- Case study : 2-Fluoro-3-(4-fluorotetrahydropyran-4-yl)pyridine shows 10× higher in vitro activity against kinase targets compared to non-fluorinated analogs .

Q. How can contradictions in experimental data (e.g., NMR vs. X-ray crystallography) be systematically addressed?

- Stereochemical mismatches : Compare NOE correlations (NMR) with X-ray torsional angles. For example, axial fluorine in 4-fluorotetrahydropyran may appear equatorial in NMR due to ring puckering but confirmed as axial via crystallography .

- Thermodynamic vs. kinetic products : Use variable-temperature NMR to detect equilibrating conformers .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.